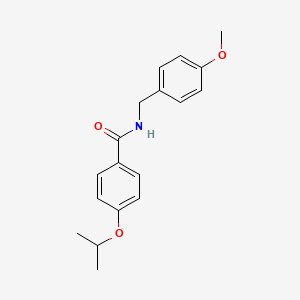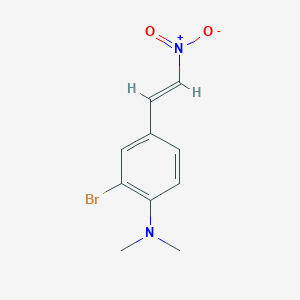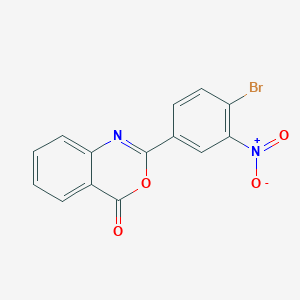
2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one, also known as BON, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. BON is a heterocyclic organic compound that belongs to the benzoxazine family. This compound is of interest due to its potential applications in the field of medicinal chemistry, as well as its ability to act as a fluorescent probe for biological imaging.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one is not fully understood. However, it is believed that 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one induces apoptosis in cancer cells by activating the caspase pathway. 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has also been found to inhibit the activity of topoisomerase I by binding to the enzyme's active site.
Biochemical and Physiological Effects:
2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of topoisomerase I, and act as a fluorescent probe for biological imaging. 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has also been found to exhibit antimicrobial activity against a range of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one is also soluble in a range of solvents, making it easy to work with in the lab. However, 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has some limitations. It is a relatively new compound, and its properties are not fully understood. Further research is needed to fully understand the potential applications of 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one.
Orientations Futures
There are several future directions for research on 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one. One potential direction is to explore the use of 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one as a fluorescent probe for biological imaging. Another direction is to investigate the potential of 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one as a lead compound for the development of anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one and its potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one can be synthesized by using a variety of methods. One of the most commonly used methods involves the reaction of 4-bromo-3-nitrophenol with phosgene in the presence of a base. Another method involves the reaction of 4-bromo-3-nitroaniline with phosgene in the presence of a base. Both methods produce a yellow crystalline solid that is purified by recrystallization.
Applications De Recherche Scientifique
2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has also been found to inhibit the activity of topoisomerase I, an enzyme that is involved in DNA replication and transcription. This makes 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
2-(4-bromo-3-nitrophenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrN2O4/c15-10-6-5-8(7-12(10)17(19)20)13-16-11-4-2-1-3-9(11)14(18)21-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJFFNXXIUHXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-nitrophenyl)-3,1-benzoxazin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)

![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)
![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)
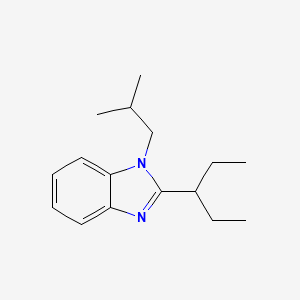
![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)
![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)
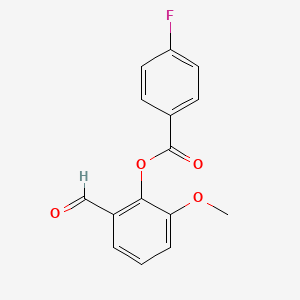
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)

